2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride
Overview
Description
“2-(Chloromethyl)pyridine hydrochloride”, also known as “2-Picolyl chloride hydrochloride”, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 164.03 .
Synthesis Analysis
While specific synthesis methods for “2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride” are not available, “2-(Chloromethyl)pyridine hydrochloride” has been used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
Molecular Structure Analysis
The empirical formula for “2-(Chloromethyl)pyridine hydrochloride” is C6H6ClN·HCl . The exact molecular structure of “2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride” is not available.
Physical And Chemical Properties Analysis
“2-(Chloromethyl)pyridine hydrochloride” is a solid at 20 degrees Celsius . It has a melting point of 124.0 to 127.0 °C . It is hygroscopic and should be stored under inert gas .
Scientific Research Applications
Syntheses and Crystal Structures
The compound "2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride" is structurally similar to "2-(chloromethyl)-pyridine derivatives," which have been utilized in synthesizing methylsulphinyl derivatives and copper(II) complexes, demonstrating potential applications in organic synthesis and coordination chemistry. These compounds exhibit weak hydrogen-bonding interactions and have been structurally characterized, highlighting their significance in the field of chemical crystallography (Ma et al., 2018).
Fluorescent Probes for Mercury Ion Detection
Certain derivatives of imidazo[1,2-a]pyridine, structurally related to "2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride," have been developed as fluorescent probes for mercury ion detection. These compounds demonstrate efficiency both in acetonitrile and buffered aqueous solutions, indicating their potential application in environmental monitoring and analytical chemistry (Shao et al., 2011).
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives, which share a similar core structure with "2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride," have been studied for their inhibitory performance against mild steel corrosion. These studies involve various analytical techniques, including electrochemical methods, to evaluate their effectiveness, suggesting potential applications in materials science and engineering (Saady et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-3-ethylimidazo[4,5-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.ClH/c1-2-13-8-6-11-4-3-7(8)12-9(13)5-10;/h3-4,6H,2,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCPHEDCSXQQBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CN=C2)N=C1CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740779 | |
Record name | 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride | |
CAS RN |
676464-97-4 | |
Record name | 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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